![molecular formula C17H27NO3 B12598604 1-[[1,1'-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 913741-98-7](/img/structure/B12598604.png)
1-[[1,1'-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a bicyclohexane moiety and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclohexane core. One common method involves the hydrogenation of biphenyl to produce bicyclohexyl .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as amines or alcohols under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclohexyl: A simpler compound with a similar bicyclohexane core but lacking the pyrrolidine ring and carboxylic acid group.
Cyclohexanediacetic acid: Contains a cyclohexane ring with two carboxylic acid groups, but lacks the pyrrolidine ring.
Uniqueness
1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of a bicyclohexane core, a pyrrolidine ring, and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds .
Eigenschaften
CAS-Nummer |
913741-98-7 |
|---|---|
Molekularformel |
C17H27NO3 |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
1-(2-cyclohexylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H27NO3/c19-16-10-13(17(20)21)11-18(16)15-9-5-4-8-14(15)12-6-2-1-3-7-12/h12-15H,1-11H2,(H,20,21) |
InChI-Schlüssel |
QDGNDDSUXSBXMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2CCCCC2N3CC(CC3=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]-](/img/structure/B12598534.png)
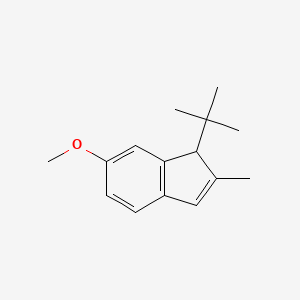
![Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]-](/img/structure/B12598542.png)
![6-(Thiophen-3-yl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12598546.png)



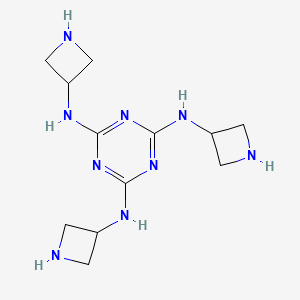

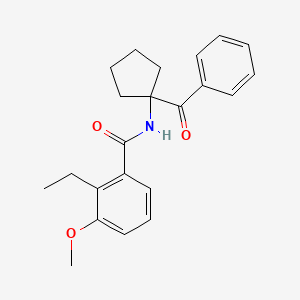
![3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12598578.png)
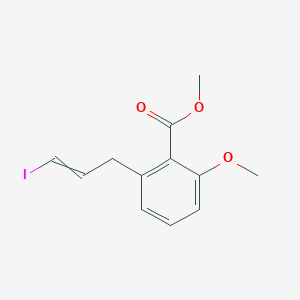
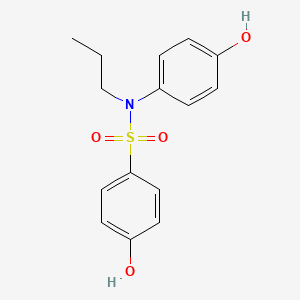
![6-Methyl-9-[3-(propan-2-yl)phenyl]non-6-en-2-one](/img/structure/B12598589.png)
